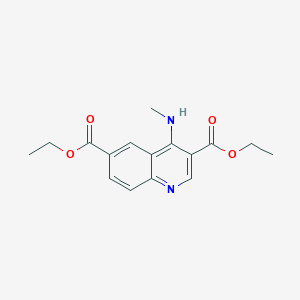
Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate is a chemical compound with the molecular formula C16H18N2O4 and a molecular weight of 302.32 g/mol This compound is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(methylamino)quinoline-3,6-dicarboxylate can be achieved through a metal-free method involving aryl amines and diethyl acetylenedicarboxylates. This process utilizes 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The reaction is efficient and provides high regioselectivity, forming one C–N and two C–C bonds in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the metal-free synthesis method mentioned above offers a scalable and eco-friendly approach. The use of molecular iodine as a catalyst avoids metal contamination and waste generation, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
Diethyl 4-(methylamino)quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex quinoline derivatives used in organic synthesis.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of diethyl 4-(methylamino)quinoline-3,6-dicarboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to diethyl 4-(methylamino)quinoline-3,6-dicarboxylate include:
- Diethyl quinoline-2,4-dicarboxylate
- Diethyl 4-aminoquinoline-3,6-dicarboxylate
- Methyl 4-(methylamino)quinoline-3,6-dicarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C16H18N2O4 |
|---|---|
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
diethyl 4-(methylamino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-15(19)10-6-7-13-11(8-10)14(17-3)12(9-18-13)16(20)22-5-2/h6-9H,4-5H2,1-3H3,(H,17,18) |
Clé InChI |
JRQHMNHZNYBPTL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
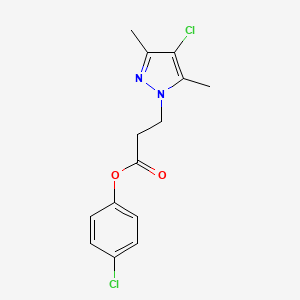
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
![4-(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B12123956.png)
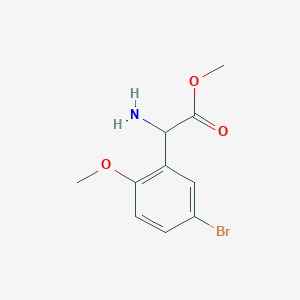
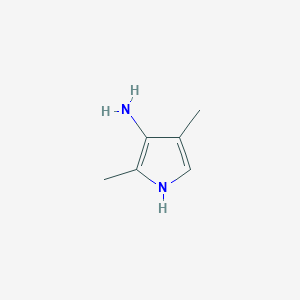
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
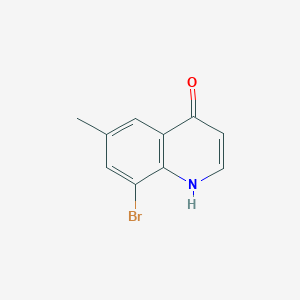
![[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
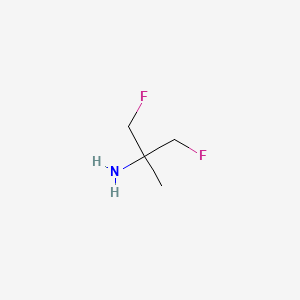
amine](/img/structure/B12124004.png)
![(2E)-2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124010.png)

